Dehydrodeoxy donepezil

Vue d'ensemble

Description

Dehydrodeoxy donepezil is a derivative of donepezil, a well-known acetylcholinesterase inhibitor primarily used in the treatment of Alzheimer’s disease. This compound is characterized by the removal of hydrogen atoms from the donepezil molecule, resulting in a compound with distinct chemical properties. It is often used as a reference standard for impurities in donepezil pharmaceutical preparations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of dehydrodeoxy donepezil typically involves the dehydrogenation or deoxygenation of donepezil. One common method includes the use of dehydrogenating agents to remove hydrogen atoms from the donepezil molecule . Another approach involves the use of oxidative conditions to achieve the desired structural modifications.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. Continuous-flow synthesis methods have been developed to enhance the efficiency and sustainability of the production process. These methods utilize heterogeneous catalysis and hydrogenation, with water as the sole byproduct .

Analyse Des Réactions Chimiques

Types of Reactions: Dehydrodeoxy donepezil undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can revert this compound back to its parent compound, donepezil.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the original donepezil molecule .

Applications De Recherche Scientifique

Scientific Research Applications

- Reference Standard in Pharmaceutical Studies

- Neuropharmacological Research

- Toxicology Studies

- Drug Development and Regulatory Filings

Case Studies and Findings

Mécanisme D'action

Dehydrodeoxy donepezil, like its parent compound donepezil, inhibits the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased concentrations of acetylcholine in the synaptic cleft. The enhanced cholinergic transmission is believed to improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where this compound binds and exerts its inhibitory effects.

Comparaison Avec Des Composés Similaires

Donepezil: The parent compound, widely used in Alzheimer’s treatment.

Galantamine: Another acetylcholinesterase inhibitor with a similar mechanism of action.

Rivastigmine: A cholinesterase inhibitor used in the treatment of dementia.

Uniqueness: Dehydrodeoxy donepezil is unique due to its structural modifications, which result in distinct chemical properties and potential differences in pharmacokinetics and pharmacodynamics. Its use as a reference standard for impurities sets it apart from other similar compounds .

Activité Biologique

Dehydrodeoxy donepezil is a derivative of donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer's disease (AD). This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Donepezil and Its Derivatives

Donepezil is a reversible inhibitor of acetylcholinesterase (AChE) that enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. It has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease. This compound, as a derivative, is expected to exhibit similar or enhanced biological activity due to structural modifications aimed at improving efficacy and reducing side effects.

This compound acts primarily through the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement in cholinergic signaling is crucial for cognitive processes such as memory and learning. Additionally, it may exhibit neuroprotective effects by:

- Reducing amyloid-beta (Aβ) plaque deposition.

- Modulating neuroinflammatory responses.

- Protecting against glutamate-induced excitotoxicity.

Table 1: Comparison of Donepezil and this compound

| Property | Donepezil | This compound |

|---|---|---|

| AChE Inhibition IC50 (nM) | 5.7 | TBD |

| Metabolism | CYP2D6, CYP3A4 | TBD |

| Efficacy in AD | Cognitive improvement | TBD |

| Side Effects | Mild (nausea, diarrhea) | TBD |

Efficacy Studies

Recent studies have highlighted the potential efficacy of this compound in animal models. For instance, preclinical trials have demonstrated that this compound can significantly reduce cognitive deficits associated with AD-like pathology. A study conducted by R&D Systems noted that this compound reduced neuroinflammation and improved glucose metabolism in brain tissues affected by amyloid pathology .

Case Studies

In clinical settings, similar derivatives have shown promise. A case study involving advanced Alzheimer's patients treated with cholinesterase inhibitors indicated significant improvements in cognitive and functional outcomes . While direct evidence for this compound remains limited, these findings suggest that it may offer comparable benefits.

Propriétés

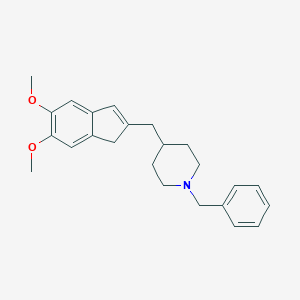

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXHLNQRFRJSQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40152653 | |

| Record name | Dehydrodeoxy donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-45-8 | |

| Record name | Dehydrodeoxy donepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodeoxy donepezil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRODEOXY DONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.